

Introduction: The Strategic Value of a Versatile Pyrrole Building Block

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Compound of Interest

Compound Name: *Methyl 5-nitro-1H-pyrrole-2-carboxylate*

Cat. No.: *B173885*

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In the landscape of modern medicinal chemistry and drug development, the pyrrole scaffold is recognized as a "privileged structure" due to its presence in a multitude of natural products and synthetic bioactive compounds.^{[1][2]} Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone for designing molecules that interact with biological targets. Within this important class of heterocycles, **Methyl 5-nitro-1H-pyrrole-2-carboxylate** (CAS No: 13138-73-3) emerges as a particularly strategic synthetic intermediate.

The power of this molecule lies in its trifunctional nature: a nucleophilic pyrrole nitrogen, an electrophilic methyl ester at the 2-position, and a highly versatile nitro group at the 5-position. The electron-withdrawing nature of the nitro and ester groups significantly influences the reactivity of the pyrrole ring, deactivating it towards typical electrophilic substitution but activating it for other transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this pivotal intermediate, offering field-proven insights for researchers in organic synthesis and drug discovery.

Physicochemical Properties and Spectroscopic Data

A clear understanding of a compound's physical and chemical properties is fundamental to its effective use in the laboratory.

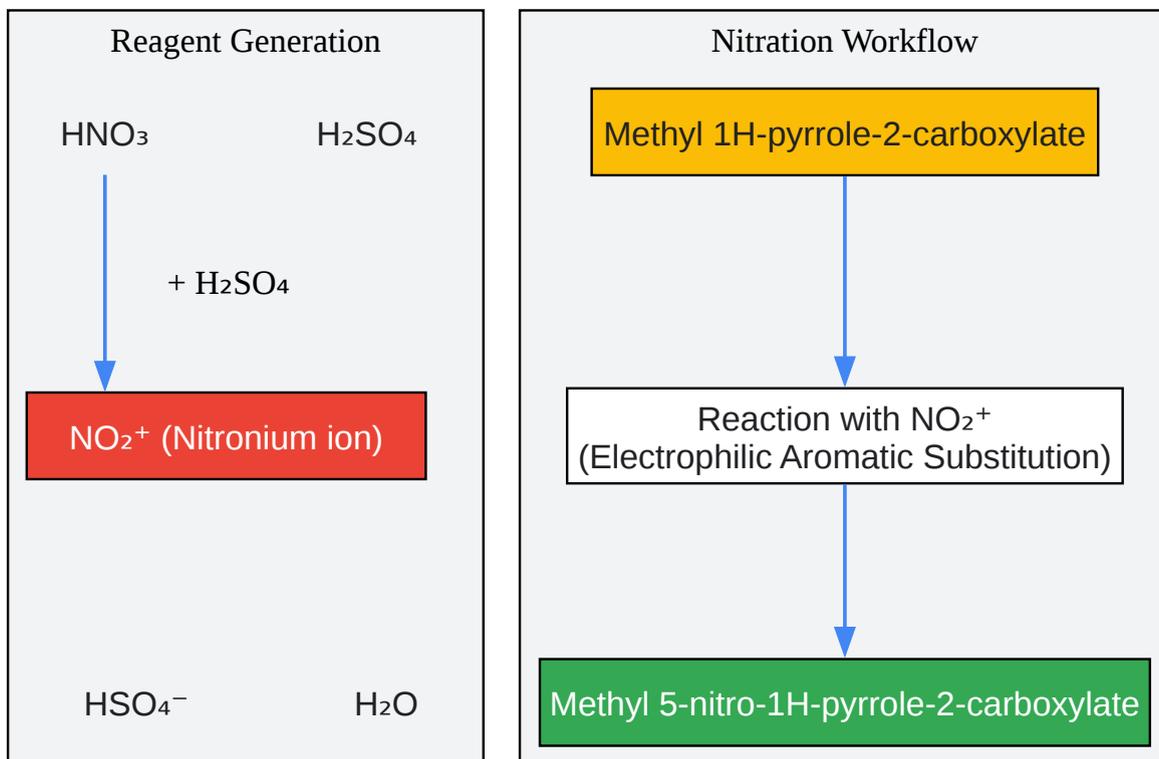
Property	Value	Reference
CAS Number	13138-73-3	[3]
Molecular Formula	C ₆ H ₆ N ₂ O ₄	[4]
Molecular Weight	170.12 g/mol	[4]
Appearance	Solid	[5]
IUPAC Name	Methyl 5-nitro-1H-pyrrole-2-carboxylate	N/A
InChI Key	XTRZUZWXTWKINM-UHFFFAOYSA-N	[5]

Synthesis of the Intermediate: A Regioselective Approach

The most common and direct route to **Methyl 5-nitro-1H-pyrrole-2-carboxylate** is the electrophilic nitration of its precursor, Methyl 1H-pyrrole-2-carboxylate. The causality behind this reaction's success lies in the directing effects of the substituent already on the pyrrole ring.

Mechanistic Rationale: Directing Effects in Action

The ester group at the C2 position is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack. However, pyrroles are inherently electron-rich heterocycles and still undergo nitration under controlled conditions. The C2-ester directs incoming electrophiles primarily to the C4 and C5 positions. The formation of the 5-nitro isomer is generally favored due to steric and electronic factors, leading to a regioselective synthesis. The reaction typically proceeds via the formation of a nitronium ion (NO₂⁺) from a mixture of nitric acid and a stronger acid, like sulfuric acid, which then attacks the electron-rich pyrrole ring.



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Caption: Workflow for the synthesis of **Methyl 5-nitro-1H-pyrrole-2-carboxylate**.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions.

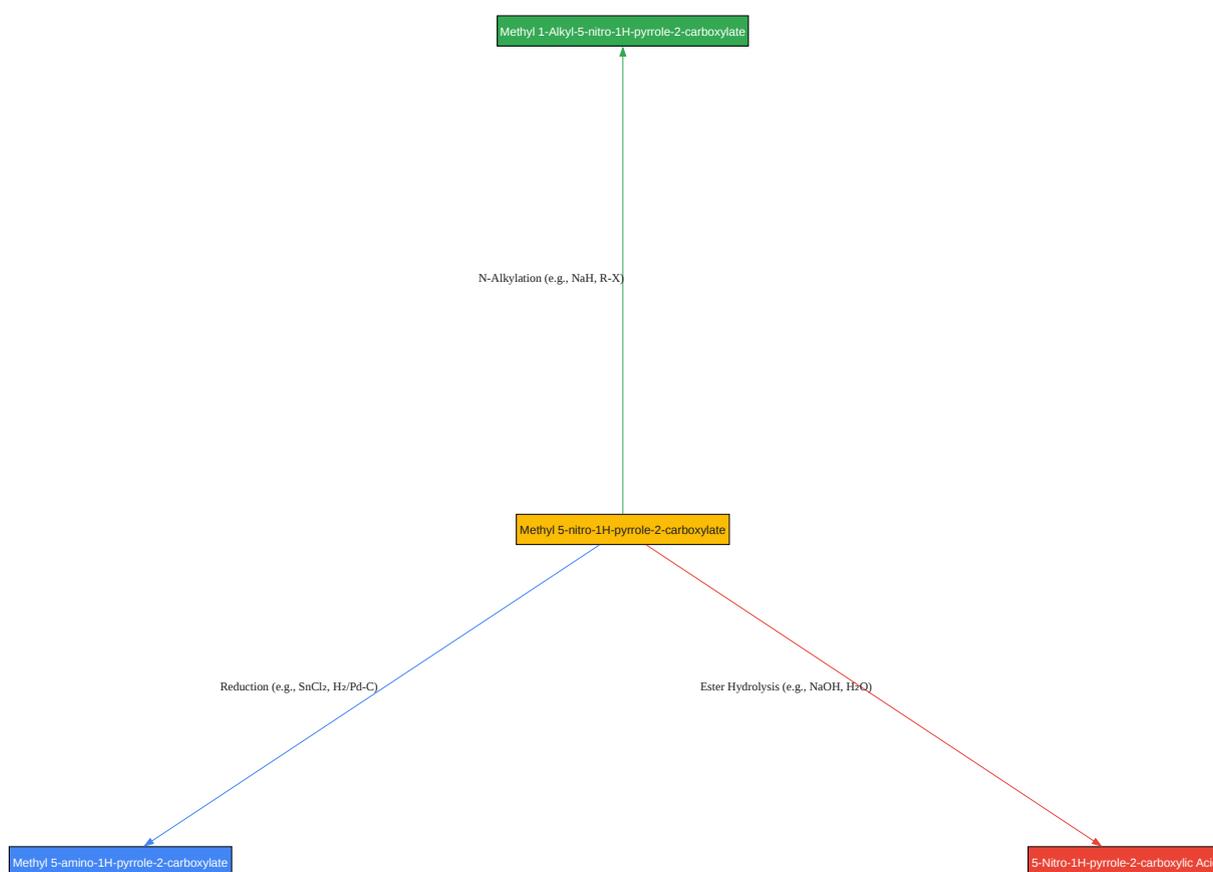
- Preparation: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool a mixture of acetic anhydride (5 volumes) to 0-5°C in an ice-salt bath.
- Reagent Addition: To this cooled solution, add Methyl 1H-pyrrole-2-carboxylate (1 part by weight). Maintain the temperature below 5°C.
- Nitration: Prepare a solution of fuming nitric acid (1 equivalent) in glacial acetic acid (2 volumes). Add this nitrating mixture dropwise to the reaction flask over 30-60 minutes,

ensuring the internal temperature does not exceed 5°C. The causality for this low temperature is to prevent over-nitration and decomposition of the sensitive pyrrole ring.

- Reaction: After the addition is complete, stir the mixture at 0-5°C for an additional 1-2 hours.
- Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
- Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol. Dry the solid under vacuum to yield **Methyl 5-nitro-1H-pyrrole-2-carboxylate**. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol.

Core Reactivity: A Hub for Molecular Diversification

The true value of **Methyl 5-nitro-1H-pyrrole-2-carboxylate** is realized in its subsequent transformations. The three functional groups offer independent handles for chemical modification.



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Caption: Key transformations of the core intermediate.

Reduction of the Nitro Group: Gateway to Aminopyrroles

The most critical transformation is the reduction of the 5-nitro group to a 5-amino group. This unlocks the potential for a vast range of amide couplings, sulfonamide formations, and diazotization reactions, which are central to building complex pharmaceutical agents.

- **Causality of Reagent Choice:** A common and effective method for this reduction is the use of tin(II) chloride dihydrate (SnCl_2) in a polar solvent like ethanol or ethyl acetate.^[6] This method is preferred for its high yield and tolerance of the ester functional group, which would be susceptible to reduction by more powerful agents like lithium aluminum hydride. Catalytic hydrogenation (e.g., H_2 over Pd/C) is another viable, cleaner alternative.

N-Alkylation and N-Arylation: Modifying the Pyrrole Core

The pyrrole nitrogen (N-H) is acidic and can be deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form a nucleophilic pyrrolide anion. This anion readily reacts with various electrophiles.

- **Synthetic Utility:** This reaction allows for the introduction of diverse alkyl or aryl groups at the N1 position, which is a common strategy in medicinal chemistry to modulate properties like solubility, metabolic stability, and receptor binding affinity.^{[1][7][8]}

Ester Hydrolysis: Unmasking the Carboxylic Acid

The methyl ester can be easily hydrolyzed under basic conditions (e.g., using sodium hydroxide or lithium hydroxide) followed by acidic workup to yield the corresponding 1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid.^{[4][9][10]}

- **Functional Handle:** The resulting carboxylic acid is a key functional handle for forming amide bonds, a ubiquitous linkage in drug molecules, by coupling it with various amines using standard peptide coupling reagents (e.g., EDC, HOBT).

Nucleophilic Aromatic Substitution (S_NAr)

While electron-rich pyrroles are not typical substrates for nucleophilic aromatic substitution, the presence of the strongly electron-withdrawing nitro group at the C5 position can activate the

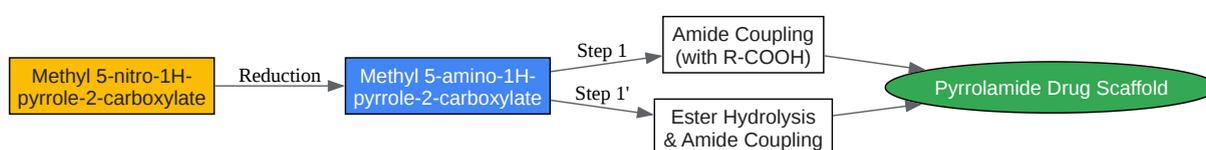
ring for such reactions under specific conditions.[11] This allows for the direct displacement of a suitable leaving group at an adjacent position by a nucleophile, offering a less common but powerful method for functionalization.

Application in Drug Discovery: From Intermediate to Active Principle

The derivatives of **Methyl 5-nitro-1H-pyrrole-2-carboxylate** are integral to the synthesis of numerous compounds with significant biological activity, particularly in the realm of anti-infectives and oncology.[2][6]

Case Study: Pyrrolamide Antibacterials

Pyrrolamides are a class of potent antibacterial agents that often target essential bacterial enzymes like DNA gyrase.[2] The synthesis of these complex molecules frequently relies on a 5-aminopyrrole-2-carboxylate core, which is directly obtained from the reduction of **Methyl 5-nitro-1H-pyrrole-2-carboxylate**. The amino group is used for the crucial amide bond formation that defines the class, while the carboxylate can be further elaborated or coupled to other fragments. The ability to easily modify the substituents on the pyrrole nitrogen and the amine-coupling partners makes this intermediate an ideal starting point for building libraries of compounds for structure-activity relationship (SAR) studies.[2]



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